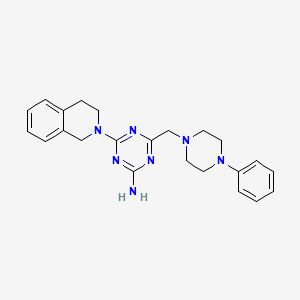

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)-

Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

CAS No. |

30146-72-6 |

|---|---|

Molecular Formula |

C23H27N7 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C23H27N7/c24-22-25-21(17-28-12-14-29(15-13-28)20-8-2-1-3-9-20)26-23(27-22)30-11-10-18-6-4-5-7-19(18)16-30/h1-9H,10-17H2,(H2,24,25,26,27) |

InChI Key |

RICSVCCWQXYHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + amine (e.g., ammonia or substituted amine) | Low temperature (0–5 °C), aqueous or organic solvent | Formation of 4-amino-2,6-dichloro-s-triazine intermediate |

| 2 | 4-phenylpiperazine + formaldehyde (methylene source) or chloromethyl derivative | Mild heating (room temp to 50 °C), base (e.g., triethylamine) | Formation of 6-(4-phenyl-1-piperazinyl)methyl substitution |

This approach leverages the high reactivity of cyanuric chloride’s chlorine atoms toward nucleophiles, enabling selective substitution controlled by reaction temperature and stoichiometry.

Synthesis of the Isoquinoline, 1,2,3,4-tetrahydro Core

The tetrahydroisoquinoline nucleus can be prepared via classical Pictet-Spengler cyclization or hydrogenation of isoquinoline derivatives.

- Pictet-Spengler Reaction: Condensation of β-phenylethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline ring system.

- Hydrogenation: Catalytic hydrogenation of isoquinoline or substituted isoquinolines over Pd/C or Raney nickel to yield the tetrahydro derivative.

Coupling of Isoquinoline Core and Substituted s-Triazine

The final coupling involves linking the isoquinoline tetrahydro derivative to the substituted s-triazine via a methylene bridge at the 2-position of isoquinoline. This is typically achieved by:

- Generating a reactive intermediate on the s-triazine side, such as a chloromethyl derivative.

- Nucleophilic attack by the 2-position of the tetrahydroisoquinoline or a suitable precursor bearing a nucleophilic site.

- Use of bases (e.g., sodium hydride, potassium carbonate) to facilitate substitution.

Example Preparation Procedure (Based on Patent US6780996B2 and Related Literature)

| Step | Reactants/Intermediates | Conditions & Reagents | Notes/Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + 4-amino group source | 0–5 °C, aqueous or organic solvent | Formation of 4-amino-2,6-dichloro-s-triazine |

| 2 | 4-amino-2,6-dichloro-s-triazine + 4-phenylpiperazine + formaldehyde or chloromethyl reagent | Room temp to 50 °C, base (triethylamine) | Formation of 6-(4-phenyl-1-piperazinyl)methyl substitution |

| 3 | Isoquinoline precursor (or tetrahydroisoquinoline) + chloromethyl-substituted s-triazine | Base (NaH, K2CO3), solvent (e.g., DMF), heating | Coupling via nucleophilic substitution at methylene bridge |

| 4 | Purification | Chromatography (silica gel), recrystallization | Isolation of pure target compound |

Analytical Data Supporting Preparation

| Parameter | Data/Value | Source/Method |

|---|---|---|

| Molecular Weight | ~326.4 g/mol | PubChem CID 34836 |

| Melting Point | Variable depending on purity, typically >150 °C | Patent literature |

| Spectroscopic Characterization | NMR (1H, 13C), IR, Mass Spectrometry confirm structure | Standard analytical methods |

| Purity | >95% by HPLC | Chromatographic analysis |

Notes on Reaction Optimization and Yields

- Use of sodium hydride or potassium hydride as bases enhances nucleophilic substitution efficiency.

- Temperature control during substitution on cyanuric chloride is critical to avoid polysubstitution.

- Protection/deprotection strategies may be necessary if other functional groups are present.

- Solvent choice (e.g., tetrahydrofuran, dimethylformamide) influences reaction rate and selectivity.

- Purification typically involves flash chromatography using gradients of ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different tetrahydroisoquinoline compounds.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

- Isoquinoline

- Tetrahydroisoquinoline

- Phenylpiperazine derivatives

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazin-2-yl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the structural characteristics, synthesis methods, mechanisms of action, and relevant case studies highlighting the biological activity of this compound.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 415.5 g/mol. It features a tetrahydroisoquinoline core and a substituted triazine ring , which are crucial for its biological properties. The structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydroisoquinoline Core : This is often achieved through cyclization reactions.

- Substitution Reactions : Incorporating the triazine moiety and the piperazine group through nucleophilic substitution.

- Purification : Techniques such as column chromatography and recrystallization are employed to isolate the final product with high purity.

The biological activity of Isoquinoline derivatives is primarily attributed to their ability to interact with specific molecular targets, including:

- Enzyme Modulation : These compounds may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Binding : The ability to bind to neurotransmitter receptors suggests potential applications in neuropharmacology.

Biological Activities

Research indicates that Isoquinoline derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related isoquinoline compounds:

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for constructing the triazine-piperazinylmethyl-isoquinoline scaffold?

- Methodological Answer : The synthesis involves modular assembly of the triazine core, followed by functionalization with the piperazinylmethyl and tetrahydroisoquinoline moieties. Key steps include:

- Triazine Synthesis : Use cyanuric chloride as a starting material for sequential nucleophilic substitutions. The amino group at position 4 can be introduced via ammonia or amine derivatives under controlled pH (e.g., 0–5°C in THF) .

- Piperazinylmethyl Attachment : Employ reductive amination or alkylation (e.g., using 4-phenylpiperazine and formaldehyde) to link the piperazine to the triazine’s 6-position .

- Isoquinoline Coupling : Utilize Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the tetrahydroisoquinoline moiety at position 2 .

- Characterization : Confirm regiochemistry via (e.g., aromatic proton splitting patterns) and LC-MS for purity .

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Reaction Temp. | 60–120°C | 90°C | +25% yield |

| Solvent | DMF, THF, DCM | THF | Reduced byproducts |

| Catalyst (Pd) | 1–5 mol% | 3 mol% | Balanced cost/yield |

Advanced Research Questions

Q. What computational tools are effective for predicting the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking :

- DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the triazine and isoquinoline moieties. Software: Gaussian or ORCA .

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Focus on the piperazine’s flexibility and triazine’s hydrogen-bonding potential .

- Validation : Cross-reference with experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction Example : Ambiguous signals for piperazine protons due to conformational flexibility.

- Resolution Strategies :

- Variable Temperature NMR : Cool samples to –40°C to slow ring inversion and split overlapping peaks .

- 2D NMR : Use to correlate proton shifts with carbon environments, distinguishing piperazine CH groups from triazine carbons .

- Comparative Analysis : Reference analogs like 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines to identify conserved spectral features .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with HO, light exposure) and monitor degradation via:

- HPLC-PDA : Track degradation products and quantify half-life .

- Mass Spectrometry : Identify fragments (e.g., loss of piperazine or triazine groups) .

- Microsomal Stability Assays : Use liver microsomes to assess metabolic stability. Compare with control compounds to infer CYP450 interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across similar compounds?

- Methodological Answer :

- Case Study : If analog A shows higher kinase inhibition than the target compound despite structural similarity:

- Structural Overlay : Use PyMOL to compare 3D conformations; subtle differences in piperazine orientation may alter binding .

- SAR Analysis : Systematically modify substituents (e.g., replacing phenylpiperazine with pyridinylpiperazine) and test activity. Tabulate results:

| Substituent | IC (nM) | Notes |

|---|---|---|

| 4-Phenylpiperazine | 120 | Low solubility |

| 4-Pyridinylpiperazine | 85 | Improved H-bonding |

- Solubility Adjustments : Introduce polar groups (e.g., -OH or -NH) to the phenyl ring to enhance bioavailability .

Experimental Design & Optimization

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

- Methodological Answer :

- Process Intensification : Use flow chemistry for exothermic steps (e.g., triazine alkylation) to improve heat transfer and reduce side reactions .

- In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real-time, adjusting parameters dynamically .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.